10-Deoxygeniposide tetraacetate

Description

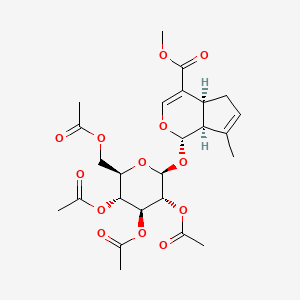

10-Deoxygeniposide tetraacetate (C₂₅H₃₂O₁₃) is a glycosidic compound derived from iridoid glycosides, characterized by the acetylation of four hydroxyl groups. It has garnered attention for its role in modulating serum metabolism, as evidenced in a 2025 study on constipated mice, where it exhibited significant upregulation and downregulation of metabolic pathways (log₂FC = ±10.38) . This compound’s structure includes a deoxygenated sugar moiety linked to a tetraacetylated aglycone, which enhances its lipophilicity and bioavailability compared to non-acetylated analogs.

Properties

Molecular Formula |

C25H32O13 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

methyl (1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h7,9,16,18-22,24-25H,8,10H2,1-6H3/t16-,18-,19-,20-,21+,22-,24+,25+/m1/s1 |

InChI Key |

MNFADCCGRFHLCI-IFULQXDOSA-N |

SMILES |

CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Tetraacetate Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 10-Deoxygeniposide Tetraacetate and Analogs

Mechanistic and Application Differences

Metabolic Regulation vs. Catalysis :

this compound’s acetyl groups enhance its interaction with lipid membranes and metabolic enzymes, facilitating serum metabolite modulation in mice . In contrast, riboflavin tetraacetate acts as a photosensitizer, leveraging its tetraacetylated structure to improve solubility in organic solvents for singlet oxygen generation in catalysis .- Biological vs. Its biological activity stems from its glycosidic structure, which is absent in inorganic lead-based analogs .

Thermodynamic and Stability Profiles :

N-Acetyl-D-glucosamine tetraacetate (Cp,gas = 893.09 J/mol·K ) shares acetylated sugar features with this compound. However, the latter’s iridoid core introduces steric hindrance, reducing enzymatic degradation rates compared to glucosamine derivatives.

Research Findings and Industrial Relevance

- This contrasts with methyl 2-(acetylamino)-glucopyranoside tetraacetate, which targets sodium-potassium ATPase in cardiovascular research .

Synthetic Challenges : While lead tetraacetate is synthesized electrochemically from metallic lead (costing $0.12/kWh ), this compound requires enzymatic acetylation of natural glycosides, complicating large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.